molecular formula C11H15BrO B13876450 1-Bromo-4-(2-methoxy-2-methylpropyl)benzene

1-Bromo-4-(2-methoxy-2-methylpropyl)benzene

Cat. No.: B13876450
M. Wt: 243.14 g/mol
InChI Key: NMJVPJWOXJOPRJ-UHFFFAOYSA-N
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Description

1-Bromo-4-(2-methoxy-2-methylpropyl)benzene is an organic compound with the molecular formula C11H15BrO. It is a brominated aromatic compound, characterized by a benzene ring substituted with a bromine atom and a 2-methoxy-2-methylpropyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(2-methoxy-2-methylpropyl)benzene can be synthesized through a multi-step process involving electrophilic aromatic substitution. One common method involves the bromination of 4-(2-methoxy-2-methylpropyl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . This reaction introduces the bromine atom onto the benzene ring.

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(2-methoxy-2-methylpropyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Major Products Formed:

    Substitution: Products include various substituted benzene derivatives.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include hydrogenated benzene derivatives.

Scientific Research Applications

1-Bromo-4-(2-methoxy-2-methylpropyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(2-methoxy-2-methylpropyl)benzene depends on the specific chemical reaction it undergoes. As a brominated aromatic compound, it often acts as an electrophile in electrophilic aromatic substitution reactions. The bromine atom on the benzene ring makes the compound more reactive towards nucleophiles, facilitating various substitution reactions.

Comparison with Similar Compounds

Uniqueness: 1-Bromo-4-(2-methoxy-2-methylpropyl)benzene is unique due to the presence of both a bromine atom and a 2-methoxy-2-methylpropyl group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H15BrO

Molecular Weight

243.14 g/mol

IUPAC Name

1-bromo-4-(2-methoxy-2-methylpropyl)benzene

InChI

InChI=1S/C11H15BrO/c1-11(2,13-3)8-9-4-6-10(12)7-5-9/h4-7H,8H2,1-3H3

InChI Key

NMJVPJWOXJOPRJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)Br)OC

Origin of Product

United States

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